molecular formula C9H11N3O B13969913 O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine

O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine

Cat. No.: B13969913
M. Wt: 177.20 g/mol
InChI Key: FWOFPXVVUMLSCV-UHFFFAOYSA-N
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Description

BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is formed by the fusion of benzene and imidazole moieties, creating a bicyclic structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its stability and biological activity .

Preparation Methods

The synthesis of BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- involves several steps. One common method is the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the aminooxy and methyl groups. Various catalysts and reaction conditions can be employed, such as metal triflates (e.g., Sc(OTf)3, Yb(OTf)3), sulfamic acid, and oxidizing agents like PhI(OAc)2 .

Chemical Reactions Analysis

BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- undergoes several types of chemical reactions:

Scientific Research Applications

BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: This compound is being explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals

Mechanism of Action

The mechanism of action of BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- involves its interaction with specific molecular targets. For instance, benzimidazoles are known to bind to tubulin, a key component of the cytoskeleton, disrupting cell division in parasitic nematodes. This selective toxicity makes them effective antiparasitic agents .

Comparison with Similar Compounds

BENZIMIDAZOLE, 2-[(AMINOOXY)METHYL]-1-METHYL- can be compared with other benzimidazole derivatives such as:

This compound stands out due to its unique functional groups, which confer specific reactivity and biological activity, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

O-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10/h2-5H,6,10H2,1H3

InChI Key

FWOFPXVVUMLSCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CON

Origin of Product

United States

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